1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}piperazin-1-yl)ethan-1-one
Overview
Description
Sch-40338 is a synthetic organic compound known for its dual antagonistic properties against platelet-activating factor and histamine. It is primarily used in scientific research due to its bioactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sch-40338 involves several steps:
Reduction: Benzocycloheptapyridinone is reduced to an alcohol using sodium borohydride in methanol.
Chlorination: The resulting alcohol is treated with thionyl chloride in toluene to form a tricyclic chloride.
Industrial Production Methods
While specific industrial production methods for Sch-40338 are not widely documented, the synthetic route described above can be adapted for large-scale production with appropriate scaling of reagents and optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Sch-40338 undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly involving the replacement of functional groups.
Oxidation and Reduction Reactions: Involving changes in the oxidation state of the compound.
Common Reagents and Conditions
Sodium Borohydride: Used for reduction reactions.
Thionyl Chloride: Used for chlorination reactions.
Triethylamine: Used as a base in alkylation reactions.
Major Products
The major product formed from these reactions is Sch-40338 itself, with potential by-products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sch-40338 has several applications in scientific research:
Chemistry: Used as a model compound for studying dual antagonistic properties.
Biology: Investigated for its effects on platelet-activating factor and histamine receptors.
Medicine: Explored for potential therapeutic applications in treating conditions like asthma and allergies.
Industry: Utilized in the development of new bioactive compounds
Mechanism of Action
Sch-40338 exerts its effects by antagonizing both the histamine H1 receptor and the platelet-activating factor receptor. This dual antagonism helps in modulating immune responses and reducing inflammation. The molecular targets involved include the histamine H1 receptor and the platelet-activating factor receptor, which are critical in mediating allergic and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Sch-37370: Another dual antagonist of platelet-activating factor and histamine.
Sch-37370: Exhibits similar bioactive properties but differs in its chemical structure and specific activity profile.
Uniqueness
Sch-40338 is unique due to its specific structural configuration, which allows it to adopt a bioactive conformation accessible to both the histamine H1 receptor and the platelet-activating factor receptor. This dual antagonistic property makes it a valuable compound for research in allergy and inflammation .
Properties
Molecular Formula |
C20H22ClN3O |
---|---|
Molecular Weight |
355.9 g/mol |
IUPAC Name |
1-[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H22ClN3O/c1-14(25)23-9-11-24(12-10-23)20-18-7-6-17(21)13-16(18)5-4-15-3-2-8-22-19(15)20/h2-3,6-8,13,20H,4-5,9-12H2,1H3 |
InChI Key |
AIESXMXVDNOKQF-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-acetyl-4-(8--chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2)pyridin-11-yl)piperazine Sch 40338 Sch-40338 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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